2,7-Naphthyridine-1-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,7-naphthyridine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-9-8-6-11-3-1-7(8)2-4-12-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKHIGKGYSCGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity of 2,7-Naphthyridine-1-Carbonitrile Derivatives
This guide provides an in-depth technical analysis of 2,7-naphthyridine-1-carbonitrile derivatives , a specialized subclass of nitrogen heterocycles. While the general 2,7-naphthyridine scaffold is known for broad bioactivity, the 1-carbonitrile substitution pattern represents a distinct chemotype often associated with fused systems (e.g., benzo[c][2,7]naphthyridines) and targeted kinase inhibition.
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
The This compound scaffold is a pharmacophore of increasing interest in oncology and infectious disease research. Unlike its more common 1,8-naphthyridine isomer (found in nalidixic acid), the 2,7-isomer offers a unique electronic distribution that favors intercalation into DNA and specific binding to ATP-binding pockets of kinases such as MASTL and PDK-1 . The incorporation of a nitrile (-CN) group at the C1 position enhances metabolic stability and provides a critical hydrogen-bond acceptor vector, often significantly altering the Structure-Activity Relationship (SAR) compared to the parent heterocycle.
Chemical Architecture & SAR Analysis
The Core Scaffold
The 2,7-naphthyridine ring consists of two fused pyridine rings with nitrogen atoms at positions 2 and 7. The 1-carbonitrile derivative introduces a strong electron-withdrawing group (EWG) at the ortho position to the N2 nitrogen.
Key Structural Features:
-
Nitrile (C1-CN): Increases the acidity of the adjacent protons (if present) and alters the pKa of the N2 nitrogen, potentially improving cellular permeability by reducing basicity.
-
Planarity: The fused aromatic system allows for DNA intercalation.
-
Benzo-Fusion: Many bioactive 1-carbonitriles exist as benzo[c][2,7]naphthyridines , where the extra ring confers stability and selectivity for hydrophobic protein pockets.
SAR Visualization
The following diagram illustrates the core pharmacophore and the impact of substitutions based on current literature.
Therapeutic Applications & Mechanisms
Oncology: Kinase Inhibition (MASTL & PDK-1)
The most significant potential of these derivatives lies in targeted cancer therapy.
-
MASTL (Greatwall Kinase) Inhibition: Recent patent literature (WO 2024/003773) identifies 2,7-naphthyridine derivatives as potent inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL) .[1] MASTL overexpression is linked to aggressive breast and colon cancers.
-
Mechanism: MASTL normally inhibits PP2A-B55 (a phosphatase).[1][2] By inhibiting MASTL, these drugs reactivate PP2A, forcing cancer cells into mitotic catastrophe and apoptosis.
-
Relevance of Nitrile: The nitrile group often occupies a small hydrophobic pocket in the ATP-binding site, displacing water molecules and increasing binding affinity.
-
-
PDK-1 Inhibition: Substituted benzo[c][2,7]naphthyridines have been synthesized as inhibitors of 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK-1) .[3] PDK-1 is a master regulator of the PI3K/Akt pathway, crucial for cell survival.
Antimicrobial Activity (S. aureus Selectivity)
Derivatives functionalized at the C3 position (e.g., hydrazones) show high selectivity against Staphylococcus aureus, including MRSA strains.
-
Lead Compounds: Compounds 10f and 10j (hydrazide derivatives) demonstrated MIC values as low as 8 mg/L .
-
Mechanism: Molecular dynamics simulations suggest binding to DNA Gyrase/Topoisomerase IV , similar to fluoroquinolones but with a distinct binding mode due to the 2,7-nitrogen arrangement.
Neuroprotection (Alzheimer's Disease)
A specific derivative, BNC-1 (Methyl 2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylate), has shown ability to decrease amyloid burden.[4]
-
Pathway: Mediated by Elk-1 (transcriptional repressor of presenilin-1).[4]
-
Advantage:[5][6] Sparing of Notch-1 processing, avoiding the side effects of pan-gamma secretase inhibitors.[4]
Mechanistic Pathways
The following diagram details the dual-pathway interference of these derivatives in cancer cells.
Experimental Protocols
Synthesis of Benzo[c][2,7]naphthyridine-1-carbonitriles
This protocol (adapted from Wagner et al. and ResearchGate sources) describes the formation of the fused 1-carbonitrile system.
Reaction Scheme:
-
Precursor: Ethyl 1-R-4-dicyanomethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.[7]
-
Hydration: Conversion to cyanoacetamide intermediate.[7]
-
Cyclization: Base-catalyzed intramolecular cyclization.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of the quinoline precursor in ethanol/water (4:1 v/v).
-
Base Addition: Add 10% NaOH solution dropwise until pH 10 is reached.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Precipitation: Cool to room temperature and acidify with 1M HCl to pH 4. The 1-carbonitrile derivative will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from DMF/Ethanol.
In Vitro MASTL Kinase Assay
To verify biological activity against the primary cancer target.
-
Reagents: Recombinant full-length human MASTL, substrate peptide (e.g., Arpp19), ATP (10 µM), and assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Incubation: Mix 5 nM MASTL with varying concentrations of the 2,7-naphthyridine derivative (0.1 nM – 10 µM) for 15 mins at RT.
-
Reaction Start: Add ATP and substrate. Incubate for 60 mins at 30°C.
-
Detection: Use ADP-Glo™ Kinase Assay (Promega) to quantify ADP production (luminescence).
-
Analysis: Plot RLU vs. log[Compound] to determine IC50.
Data Summary
Table 1: Comparative Bioactivity of Key Derivatives
| Compound Class | R-Substitution | Target | Activity Metric | Source |
| Benzo[c][2,7]naphthyridine | 1-CN, 3-COOH | PDK-1 | IC50 < 100 nM | [Source 1.13] |
| 2,7-Naphthyridine | 3-Hydrazide (10j) | S. aureus | MIC = 8 mg/L | [Source 1.1] |
| Schiff Base Derivative | 8i (NCI Panel) | CNS Cancer (SF-539) | GI50 = 0.70 µM | [Source 1.4] |
| BNC-1 | 1-Carboxylate (Analog) | Amyloid Beta | Significant Reduction | [Source 1.5] |
References
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. MDPI / PMC.Link
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Patent WO 2024/003773 A1.[1][2][8]Link
-
Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. ResearchGate.Link
-
Benzo[c][2,7]naphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters.Link[3]
-
Synthesis of Benzo[c][2,7]naphthyridinones via Ruthenium-Catalyzed Cycloaddition. ResearchGate.Link
Sources
- 1. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
2,7-Naphthyridine Scaffold in Medicinal Chemistry: Technical Guide
Executive Summary & Scaffold Profile
The 2,7-naphthyridine scaffold (diaza-naphthalene) represents a distinct "privileged structure" in modern medicinal chemistry. While less explored than its 1,5- and 1,8-isomers (e.g., nalidixic acid), the 2,7-isomer offers unique physicochemical properties that make it an ideal bioisostere for quinoline, isoquinoline, and quinazoline cores.
Its planar, electron-deficient nature allows for significant
Physicochemical Profile
| Property | Characteristic | MedChem Implication |
| Basicity | Weakly basic ( | Reduced lysosomotropic trapping compared to more basic heterocycles. |
| Solubility | Moderate to High | Nitrogen atoms facilitate H-bonding with water; amenable to salt formation. |
| Metabolic Stability | Variable | C-1 and C-3 positions are susceptible to oxidative metabolism; often blocked by substituents (e.g., -Cl, -Me, -OR). |
| Geometry | Planar, Bicyclic | Excellent DNA intercalator and kinase hinge binder. |
Synthetic Architectures
Constructing the 2,7-naphthyridine core requires overcoming specific regioselectivity challenges. Unlike 1,8-naphthyridines, which are easily formed via Friedländer synthesis, the 2,7-isomer often requires sequential ring construction or specialized rearrangement reactions.
A. The Three-Component "One-Pot" Synthesis (Lophocladine Strategy)
This method, developed for the total synthesis of marine alkaloids like Lophocladine A , is highly efficient for generating substituted 1,2-dihydro-2,7-naphthyridines.
Mechanism:
-
Condensation of a 4-methyl-3-cyanopyridine (or equivalent) with an aldehyde.
-
Nucleophilic attack by a primary amine.
-
Cyclization and subsequent reduction/oxidation.
B. Smiles Rearrangement Strategy
A powerful method for accessing 1-amino-3-oxo-2,7-naphthyridines . This route utilizes a base-catalyzed rearrangement of
Experimental Protocol: Synthesis of Lophocladine A Analog
Target: 1-(4-methoxyphenyl)-2,7-naphthyridin-1(2H)-one derivative
Reagents:
-
Aldehyde: 4-methoxybenzaldehyde (2.0 equiv)
-
Amine: Methylamine (33% in EtOH, 3.0 equiv)
-
Catalyst: Acetic Acid (2 mol%)[1]
-
Reductant: Sodium Borohydride (
) -
Solvent: Ethanol (EtOH)
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe vial, dissolve 4-methyl-3-cyanopyridine (1.0 equiv) and 4-methoxybenzaldehyde (2.0 equiv) in EtOH (0.5 M concentration).
-
Amine Addition: Add methylamine solution (3.0 equiv) followed by glacial acetic acid (2 mol%).
-
Cyclization (MWI): Seal the vessel and irradiate at 80 °C for 10 minutes (Power: 150W). Note: Conventional heating requires reflux for 4-6 hours.
-
Reduction: Cool the reaction mixture to 0 °C. Carefully add
(1.5 equiv) portion-wise to reduce the intermediate imine. Stir for 30 minutes at room temperature. -
Work-up: Quench with saturated
solution. Extract with Ethyl Acetate ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (SiO2, 0-10% MeOH in DCM) to yield the dihydro-naphthyridine.
-
Oxidation (Optional for Aromatization): Treat the dihydro-intermediate with
(5 equiv) in refluxing chloroform for 2 hours to obtain the fully aromatic 2,7-naphthyridin-1-one.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic for accessing the 2,7-naphthyridine core via the three-component reaction described above.
Figure 1: Retrosynthetic analysis of the 2,7-naphthyridine core via a multicomponent reaction strategy.
Medicinal Chemistry Applications & SAR
A. Kinase Inhibition: c-MET and MASTL
The 2,7-naphthyridine scaffold has emerged as a potent scaffold for kinase inhibitors, particularly where "scaffold hopping" from quinolines is desired to improve solubility or patentability.
Case Study: c-MET Inhibitor (Compound 13f) Researchers designed Compound 13f by replacing the quinoline core of the known inhibitor BMS-777607 with a 2,7-naphthyridin-1-one core.
-
Design Logic: The "Block C" region of the molecule (the fused ring system) was altered to conformationally restrain the pharmacophore.
-
Key Interaction: The lactam motif (NH-CO) in the naphthyridinone mimics the hinge-binding interaction of the original quinoline nitrogen, while the 7-nitrogen provides an additional vector for solvent interaction.
-
Potency:
= 9.8 nM against c-MET. -
In Vivo: 95% Tumor Growth Inhibition (TGI) in HT-29 xenograft models.[2]
Case Study: MASTL (Greatwall Kinase) A recent Pfizer patent (WO 2024/003773) discloses 2,7-naphthyridines as inhibitors of MASTL , a kinase critical for mitotic progression.[3][4] Inhibition of MASTL induces mitotic catastrophe in cancer cells.[3][4][5][6] The scaffold serves as a rigid spacer that orients substituents into the ATP pocket and the ribose-binding region.
B. Antimicrobial Agents: DNA Gyrase Targeting
Unlike traditional fluoroquinolones (1,4-dihydro-4-oxo-quinoline-3-carboxylic acids), 2,7-naphthyridine derivatives have shown a distinct mode of binding to bacterial DNA gyrase.
Compound 10j:
-
Structure: 2,7-naphthyridine with a hydrazone linker at C-1.
-
Activity: Selective against Staphylococcus aureus (MIC = 8 mg/L).[7][8]
-
Mechanism: Molecular dynamics simulations suggest the planar core intercalates into the DNA-Gyrase complex, while the hydrazone moiety forms critical electrostatic interactions.
-
Selectivity: "Microbiota-sparing" profile—active against S. aureus but inactive against commensal species like Lactobacillus crispatus, making it a candidate for targeted therapies (e.g., vaginal infections).
Summary of Biological Activity
| Compound ID | Target | Indication | Potency | Key Structural Feature |
| 13f | c-MET Kinase | Solid Tumors | 2,7-naphthyridin-1-one core (Scaffold Hop) | |
| 10j | DNA Gyrase | S. aureus Infection | MIC = 8 mg/L | Hydrazone linker + Planar intercalation |
| Lophocladine B | Microtubules | Cancer | Natural product alkaloid |
Structure-Activity Relationship (SAR) Logic[10]
The following diagram maps the critical substitution points on the 2,7-naphthyridine scaffold for kinase vs. antimicrobial activity.
Figure 2: SAR map highlighting functionalizable positions on the 2,7-naphthyridine core.
References
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 2021.
-
2,7-Naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 2019.[2]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Pfizer Inc.[3][4][5] Patent WO 2024/003773 A1, 2024.[3][4][5]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 2025.
-
A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters, 2011.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Hydrolysis of 2,7-Naphthyridine-1-carbonitrile to 2,7-Naphthyridine-1-carboxylic Acid
Executive Summary & Chemical Strategy
The hydrolysis of 2,7-naphthyridine-1-carbonitrile to its corresponding carboxylic acid is a critical transformation in the synthesis of kinase inhibitors and bioactive heterocyclic scaffolds. Unlike simple aromatic nitriles, the 2,7-naphthyridine core presents unique electronic challenges. The 1-position is adjacent to the N-2 nitrogen, rendering the nitrile carbon highly electrophilic.
Strategic Analysis
-
Electronic Context: The 2,7-naphthyridine ring is electron-deficient. The C-1 position mimics the reactivity of C-1 in isoquinoline. Consequently, nucleophilic attack by hydroxide (
) is kinetically favored over acid-catalyzed hydrolysis, which requires protonation of the nitrile nitrogen in competition with the highly basic ring nitrogens (N-2 and N-7). -
Reaction Pathway: The transformation proceeds through an amide intermediate (2,7-naphthyridine-1-carboxamide). In electron-deficient heterocycles, the amide can be surprisingly stable. Therefore, vigorous basic conditions or oxidative hydrolysis (using
) are often required to drive the equilibrium completely to the carboxylate. -
Preferred Route: Alkaline Hydrolysis (Method A) is the primary recommendation. It avoids the harsh acidic conditions that can lead to ring-opening or decomposition of sensitive naphthyridine derivatives.
Chemical Reaction Pathway
The following diagram illustrates the mechanistic flow and critical decision points for the hydrolysis process.
Figure 1: Mechanistic pathway from nitrile to carboxylic acid.[1][2][3] Note the stability of the amide intermediate, which often requires forcing conditions to hydrolyze.
Experimental Protocols
Method A: Standard Alkaline Hydrolysis (Primary Protocol)
Best for: Standard substrates stable to base.
Reagents:
-
This compound (1.0 equiv)
-
Sodium Hydroxide (NaOH), 10-20% aqueous solution (10-15 equiv)
-
Ethanol (EtOH) or Methanol (MeOH) [Co-solvent]
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitrile (1.0 mmol) in Ethanol (5 mL).
-
Addition: Add 10% NaOH aqueous solution (5 mL). The solution may turn yellow/orange due to the electron-deficient nature of the ring.
-
Reflux: Heat the mixture to reflux (
) for 4–12 hours.-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. The nitrile (
) should disappear. If the amide ( ) persists, add 5 equiv of solid KOH and continue reflux.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove Ethanol.
-
Dilute the aqueous residue with water (5 mL).
-
Filtration (Optional): If insoluble impurities are present, filter through Celite.
-
-
Isolation:
-
Place the aqueous solution in an ice bath (
). -
Dropwise add 6M HCl until pH reaches ~3–4 (Isoelectric precipitation).
-
Observation: The carboxylic acid typically precipitates as a white or off-white solid.
-
Filter the solid, wash with cold water (
) and cold acetone ( ). -
Dry under vacuum at
.
-
Method B: Oxidative Hydrolysis (Radziszewski Conditions)
Best for: Sterically hindered nitriles or if the reaction stalls at the amide.
Reagents:
-
30% Hydrogen Peroxide (
) -
6M NaOH
-
Ethanol
Procedure:
-
Dissolve nitrile (1.0 mmol) in Ethanol (3 mL) and 6M NaOH (1 mL).
-
Cool to
in an ice bath. -
Slowly add 30%
(1 mL) dropwise. Caution: Exothermic. -
Allow to warm to room temperature and stir for 1 hour. Then heat to
for 2 hours. -
Quench: Carefully add saturated sodium sulfite (
) solution to quench excess peroxide (test with starch-iodide paper). -
Acidify: Acidify with 6M HCl to pH 3 to precipitate the product.
Quantitative Data & Troubleshooting
Table 1: Comparison of Hydrolysis Methods
| Parameter | Method A (Alkaline) | Method B (Oxidative) | Method C (Acidic - HCl) |
| Reagent | 10% NaOH / EtOH | 6M HCl / AcOH | |
| Temp | Reflux ( | Reflux ( | |
| Time | 4 - 12 Hours | 2 - 4 Hours | 12 - 24 Hours |
| Yield (Typical) | 75 - 85% | 80 - 90% | 50 - 65% |
| Selectivity | High | High (Fast) | Moderate (Decarboxylation risk) |
| Risk | Ring degradation if prolonged | Exothermic / Peroxides | Protonation of ring N deactivates |
Critical Quality Attributes (CQA)
-
1H NMR (DMSO-d6): Look for the disappearance of the nitrile carbon (no proton signal, but check 13C if possible) and appearance of a broad singlet at
ppm (COOH). -
IR Spectroscopy:
-
Nitrile (
): Disappearance of peak at . -
Acid (
): Appearance of strong band at . -
Acid (
): Broad band at .
-
References
-
General Nitrile Hydrolysis: "Hydrolysis of Nitriles to Carboxylic Acids."[1][2][3] Chemistry LibreTexts. Available at: [Link]
-
Naphthyridine Chemistry: "Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives." ResearchGate. Available at: [Link]
- Isoquinoline Analog Protocol: "Isoquinoline carboxylic acid compounds, their preparation methods and applications." Google Patents (CN113292494B).
-
Mechanism of Base Hydrolysis: "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Naphthyridine Carbonitrile Intermediates
Welcome to the Technical Support Center for the purification of naphthyridine carbonitrile intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The inherent basicity of the naphthyridine core, combined with the polar nature of the carbonitrile group, often presents unique purification hurdles. This resource offers a structured approach to troubleshooting, providing not just procedural steps but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My naphthyridine carbonitrile intermediate is showing significant streaking on a silica gel TLC plate. What is the cause and how can I resolve this?
A1: Streaking on a silica gel TLC plate is a common issue when dealing with basic nitrogen-containing heterocycles like naphthyridines. The primary cause is the acidic nature of the silica gel surface, which can lead to strong, non-specific interactions with the basic nitrogen atoms of your compound. This results in slow, uneven elution and the characteristic streaking pattern.
To resolve this, you can add a basic modifier to your eluent system. A small amount of triethylamine (typically 0.5-2%) or a few drops of aqueous ammonia in your mobile phase can effectively neutralize the acidic sites on the silica gel, leading to sharper spots and improved resolution.[1] Alternatively, using a different stationary phase, such as neutral or basic alumina, can also mitigate this issue.[1]
Q2: I'm struggling to find a suitable single solvent for the recrystallization of my naphthyridine carbonitrile intermediate. What should I do?
A2: It is not uncommon for a single solvent to be unsuitable for the recrystallization of complex organic molecules. Often, a compound will be too soluble in one solvent and poorly soluble in another, making it difficult to achieve good crystal formation and high recovery. In such cases, a mixed solvent system, also known as a solvent pair, is the ideal solution.[2]
The process involves dissolving your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (one in which your compound is sparingly soluble) is added dropwise until the solution becomes cloudy, indicating the point of saturation. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Commonly used solvent pairs for polar compounds include ethanol-water, acetone-water, and toluene-hexane.[3]
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystalline material. This often happens if the melting point of your compound is lower than the boiling point of the recrystallization solvent or if there is a high concentration of impurities.
To prevent this, you can try the following:
-
Slower Cooling: Allow the solution to cool more gradually. This provides more time for the molecules to align into a crystal lattice.
-
Lower the Saturation Temperature: Add a small amount of additional "good" solvent to the hot solution to slightly lower the saturation point.
-
Change Solvents: Choose a solvent with a lower boiling point or a different solvent pair.
-
Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
Q4: Can I use acid-base extraction to purify my naphthyridine carbonitrile intermediate?
A4: Yes, acid-base extraction is a highly effective technique for purifying basic compounds like naphthyridines from non-basic impurities.[4][5] The principle lies in the ability to change the solubility of your compound by protonating the basic nitrogen atom.
The process involves dissolving your crude mixture in an organic solvent and then extracting it with a dilute aqueous acid (e.g., 1M HCl). The basic naphthyridine will be protonated, forming a water-soluble salt that partitions into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be separated, and the pH adjusted with a base (e.g., NaOH or NaHCO₃) to regenerate the neutral, water-insoluble naphthyridine, which can then be extracted back into an organic solvent.[6][7]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of your naphthyridine carbonitrile intermediates.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation of Compound and Impurities | Inappropriate solvent system. | Optimize the eluent system using TLC. Aim for a significant difference in Rf values between your product and impurities. If using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system for different selectivity.[1] |
| Column overloading. | The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[1] If you need to purify a larger quantity, use a wider column. | |
| Compound is Stuck on the Column | The compound is too polar for the current eluent. | Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent is often effective. For very polar compounds, a system like dichloromethane with 5-10% methanol may be necessary.[1] |
| Irreversible adsorption or decomposition on silica gel. | Before running a column, spot your compound on a TLC plate and let it sit for an hour before eluting to check for stability. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica with triethylamine.[1][5] | |
| Low Recovery of Product | The compound is partially soluble in the eluent and is eluting very slowly in many fractions. | If your compound has a low Rf value, it may be spread across many fractions. Try concentrating a larger number of fractions and analyzing them by TLC. |
| The compound is not being detected. | Ensure your method of detection (e.g., UV lamp) is appropriate for your compound. Some compounds are not UV-active and may require a chemical stain for visualization on TLC. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of your compound and then try cooling again. |
| Presence of "tarry" impurities inhibiting crystallization. | Try adding a small amount of activated charcoal to the hot solution to adsorb these impurities, followed by hot filtration before cooling. | |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.[3] | |
| Low Yield of Crystals | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated and a second crop of crystals can be obtained.[1] |
| The compound has significant solubility in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. Consider a different solvent system where the compound has lower solubility at cold temperatures.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Naphthyridine Carbonitrile
This protocol is designed for the purification of a moderately polar naphthyridine carbonitrile intermediate that may exhibit some streaking on silica gel.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate in various solvent systems. A good starting point for polar azaaromatics is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[3]
- Add 0.5-1% triethylamine to the chosen eluent to prevent streaking.
- The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.
2. Column Packing (Slurry Method):
- Secure a glass chromatography column vertically.
- Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
- In a separate beaker, create a slurry of silica gel in the least polar eluent you plan to use.
- Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
- Add a thin layer of sand on top of the packed silica gel.
- Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
3. Sample Loading:
- Dissolve your crude product in a minimal amount of the eluent or a more polar solvent if necessary.
- Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting with your chosen solvent system, collecting fractions in test tubes.
- If you are running a gradient elution, gradually increase the polarity of the mobile phase.
- Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under a UV lamp or with a suitable stain.
5. Product Isolation:
- Combine the fractions containing your pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified naphthyridine carbonitrile intermediate.
Protocol 2: Recrystallization using a Mixed Solvent System
This protocol is suitable for naphthyridine carbonitrile intermediates that do not recrystallize well from a single solvent.
1. Solvent Selection:
- Through small-scale tests, identify a "good" solvent in which your compound is highly soluble when hot, and a "poor" solvent in which it is sparingly soluble even when hot. The two solvents must be miscible. Common pairs include ethanol/water and dichloromethane/hexane.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask with a stir bar.
- Add the "good" solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Saturation and Crystallization:
- While the solution is still hot, add the "poor" solvent dropwise with continuous stirring until you observe persistent cloudiness.
- Add a few more drops of the "good" solvent until the solution becomes clear again.
- Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
5. Drying:
- Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Acid-Base Extraction for Purification
This protocol is designed to separate a basic naphthyridine carbonitrile from neutral or acidic impurities.
1. Dissolution and Extraction:
- Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
- Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel.
- Stopper the funnel and shake gently, periodically venting to release any pressure.
- Allow the layers to separate. The protonated naphthyridine carbonitrile will be in the aqueous layer.
2. Separation and Washing:
- Drain the lower aqueous layer into a clean flask.
- To ensure complete extraction, you can add more fresh aqueous acid to the organic layer and repeat the extraction process.
- Combine the aqueous extracts.
- Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.
3. Neutralization and Re-extraction:
- Cool the aqueous layer in an ice bath.
- Slowly add a base (e.g., a saturated solution of sodium bicarbonate or 1M NaOH) with stirring until the solution is basic (check with pH paper). Your naphthyridine carbonitrile should precipitate out if it is a solid.
- Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane or ethyl acetate).
4. Drying and Isolation:
- Combine the organic extracts containing your purified product.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure to yield the purified naphthyridine carbonitrile.
Visualization of Workflows
Decision Tree for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification method.
Workflow for Troubleshooting Column Chromatography
Caption: A systematic approach to resolving poor separation in column chromatography.
Purity Assessment
After purification, it is crucial to assess the purity of your naphthyridine carbonitrile intermediate. A combination of techniques is recommended for a comprehensive evaluation.
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary indication of purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure compound will show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also reveal the presence of impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity determination.[8]
By employing a combination of these purification and analytical techniques, you can confidently obtain high-purity naphthyridine carbonitrile intermediates for your downstream applications.
References
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (2016). Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Acid–base extraction. (2023, December 2). In Wikipedia. Retrieved from [Link]
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Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
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LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Retrieved from [Link]
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One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Arkivoc. Retrieved from [Link]
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Column chromatography. (n.d.). Retrieved from [Link]
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How to run column chromatography. (n.d.). Retrieved from [Link]
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Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved from [Link]
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Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2017). Environmental Science and Pollution Research. Retrieved from [Link]
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Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]
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Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2012). Molecules. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
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Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
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Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2017). ResearchGate. Retrieved from [Link]
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Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2018). Molecules. Retrieved from [Link]
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The Renaissance of Organo Nitriles in Organic Synthesis. (2022). Chemistry – An Asian Journal. Retrieved from [Link]
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A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2007). Synthetic Communications. Retrieved from [Link]
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Friedländer synthesis. (2023, November 28). In Wikipedia. Retrieved from [Link]
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The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (2015). Current Organic Chemistry. Retrieved from [Link]
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Nitrile as a radical acceptor for synthesis of N‐heterocycles. (2022). ResearchGate. Retrieved from [Link]
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Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]
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Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. (2020). ResearchGate. Retrieved from [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2021). ResearchGate. Retrieved from [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Application of Nitrile in Drug Design. (2023). ResearchGate. Retrieved from [Link]
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NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). Molecules. Retrieved from [Link]
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Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Recent advancements in HPLC-NMR and applications for natural product profiling and identification. (2015). RMIT University. Retrieved from [Link]
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Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2023). Scientific Reports. Retrieved from [Link]
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Technical Support Center: Minimizing Side Reactions in the Nitrile Reduction of Naphthyridines
Introduction
The reduction of a nitrile group on a naphthyridine core is a critical transformation in the synthesis of many pharmaceutically active compounds. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly lower the yield and purity of the desired primary amine. This technical guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome common challenges in this synthetic step, ensuring the integrity and efficiency of your research.
I. Troubleshooting Common Side Reactions
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. Each answer delves into the mechanistic cause of the side reaction and provides actionable solutions.
Question 1: My primary amine product is contaminated with significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
Answer:
The formation of secondary and tertiary amines is one of the most common side reactions during nitrile reduction.[1][2] This occurs because the initially formed primary amine can act as a nucleophile and attack the imine intermediate, which is generated from the partial reduction of the nitrile.[1][2] This subsequent reaction leads to the formation of a geminal diamine, which then eliminates ammonia to form a new imine that is further reduced to the secondary amine.[2] This process can repeat to form tertiary amines.[1]
Mechanistic Insight:
The key to preventing this side reaction is to either accelerate the reduction of the imine intermediate to the primary amine or to suppress the nucleophilic attack of the primary amine on the imine.
Solutions:
-
Addition of Ammonia or Ammonium Hydroxide: The addition of ammonia or ammonium hydroxide to the reaction mixture is a widely used and effective strategy.[3][4] The excess ammonia competes with the primary amine product in reacting with the imine intermediate, thereby shifting the equilibrium away from the formation of secondary amines.[2]
-
Catalyst Choice: The choice of catalyst plays a crucial role in selectivity.[1][5]
-
Raney Nickel or Cobalt: These catalysts are often preferred for their high selectivity towards primary amines, especially when used in the presence of ammonia.[1][5] Raney Cobalt, in particular, has shown good selectivity.[6]
-
Palladium on Carbon (Pd/C): While effective for hydrogenation, Pd/C can sometimes lead to higher proportions of secondary and tertiary amines.[3][7] If using Pd/C, the addition of ammonia is highly recommended.
-
-
Reaction Conditions:
-
Solvent: Using a solvent that can stabilize the primary amine and potentially hinder its nucleophilicity can be beneficial. Protic solvents like ethanol or methanol are common.
-
Temperature and Pressure: Lowering the reaction temperature and increasing the hydrogen pressure can sometimes favor the direct reduction of the imine to the primary amine over the competing nucleophilic addition.
-
Question 2: I am observing significant decyanation, where the nitrile group is completely removed from the naphthyridine ring. What causes this and how can it be prevented?
Answer:
Reductive decyanation is a problematic side reaction where the C-CN bond is cleaved, leading to the formation of the parent naphthyridine without the desired aminomethyl group.[8] This can occur through several mechanisms, often involving single-electron transfer (SET) pathways, especially with strong reducing agents or under certain catalytic conditions.[8] The stability of the resulting naphthyridinyl radical or anion can promote this unwanted reaction.
Mechanistic Insight:
Decyanation is often favored under conditions that promote the formation of radical intermediates or when the catalyst has a high affinity for coordinating with the nitrile group in a way that weakens the C-CN bond.
Solutions:
-
Choice of Reducing Agent:
-
Avoid Harsh Reducing Agents: Strong, single-electron donating reducing agents like dissolving metals (e.g., Na/NH3) can promote decyanation.[8] While effective for some reductions, they should be used with caution for sensitive substrates like naphthyridines.
-
Favor Hydride Donors: Reagents like lithium aluminum hydride (LiAlH4) or borane complexes (e.g., BH3·THF, BH3·SMe2) are generally less prone to causing decyanation as they operate primarily through hydride transfer mechanisms.[3][9][10]
-
-
Catalytic Hydrogenation Conditions:
-
Catalyst Support and Modifiers: The choice of catalyst support and the presence of additives can influence the likelihood of decyanation. Experimenting with different supports (e.g., alumina, silica) or using modified catalysts may be beneficial.
-
Reaction Temperature: High temperatures can promote decyanation. Running the reaction at the lowest effective temperature is advisable.
-
-
Substrate Modification: In some cases, if decyanation is persistent, temporary modification of the naphthyridine ring to alter its electronic properties might be considered, though this adds synthetic steps.
Question 3: My reaction is producing the corresponding amide instead of the amine. What is causing this hydrolysis?
Answer:
The formation of an amide from a nitrile during a reduction reaction is indicative of hydrolysis.[11][12] This occurs when water is present in the reaction mixture, which can be introduced through wet solvents, reagents, or from the atmosphere.[11] The nitrile group is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, which are often present or generated during the reaction.[11][12][13]
Mechanistic Insight:
The hydrolysis of a nitrile to an amide involves the addition of water across the carbon-nitrogen triple bond.[11] This process is often catalyzed by acids (which protonate the nitrile nitrogen, making the carbon more electrophilic) or bases (where the hydroxide ion acts as a potent nucleophile).[11][12]
Solutions:
-
Strict Anhydrous Conditions: This is the most critical factor.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure all reagents, including the starting naphthyridine nitrile, are thoroughly dried.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Control of pH:
-
Avoid Strongly Acidic or Basic Conditions (unless intended): If the reduction method does not inherently require acidic or basic conditions, maintaining a neutral pH can minimize hydrolysis.
-
Buffered Systems: In some cases, the use of a buffer may be beneficial to control the pH.
-
-
Reaction Time: Prolonged reaction times can increase the opportunity for hydrolysis to occur. Monitor the reaction closely and work it up as soon as it is complete.
Question 4: The naphthyridine ring itself is being reduced along with the nitrile group. How can I achieve chemoselective reduction of the nitrile?
Answer:
The naphthyridine ring, being an electron-deficient heteroaromatic system, is susceptible to reduction, particularly under harsh catalytic hydrogenation conditions.[9] Achieving chemoselectivity for the nitrile reduction while preserving the aromaticity of the naphthyridine core is a common challenge.
Mechanistic Insight:
The π-system of the naphthyridine ring can adsorb onto the surface of heterogeneous catalysts, leading to its hydrogenation. This is often competitive with the reduction of the nitrile group.
Solutions:
-
Milder Reducing Agents:
-
Borane Reagents: Borane complexes like BH3·THF or BH3·SMe2 are often chemoselective for the reduction of nitriles in the presence of reducible aromatic systems.[3][14][15][16] Ammonia borane has also been shown to be effective and environmentally benign.[15][17]
-
Sodium Borohydride with Additives: While NaBH4 alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of catalysts like cobalt(II) chloride or Raney Nickel, which can provide a more selective reduction system.[18]
-
-
Catalytic Hydrogenation Conditions:
-
Catalyst Choice: Some catalysts are inherently more selective. For instance, certain ruthenium-based catalysts have shown high selectivity for nitrile reduction.[19]
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often improve selectivity by reducing the rate of ring hydrogenation relative to nitrile reduction.
-
Acidic Conditions: Performing the hydrogenation under acidic conditions can sometimes protect the heteroaromatic ring from reduction by protonating the nitrogen atoms, making the ring less susceptible to hydrogenation.[9]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose reducing agent for converting a naphthyridine nitrile to a primary amine?
A1: There is no single "best" reagent, as the optimal choice depends on the specific substitution pattern of the naphthyridine and the presence of other functional groups. However, for a good balance of reactivity and selectivity, borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BH3·SMe2) are excellent starting points.[3] They are generally chemoselective for the nitrile group over the aromatic ring and are less likely to cause decyanation compared to some catalytic methods.[14][15][16]
Q2: Can I use Lithium Aluminum Hydride (LiAlH4) for this transformation?
A2: Yes, LiAlH4 is a powerful reducing agent that will readily reduce nitriles to primary amines.[10][20][21][22] However, its high reactivity can sometimes lead to the reduction of other functional groups on the molecule, and potentially the naphthyridine ring itself under certain conditions.[9] It is crucial to use it at low temperatures (e.g., 0 °C to room temperature) and to carefully control the stoichiometry.[20]
Q3: Is it possible to stop the reduction at the aldehyde stage?
A3: Yes, it is possible to reduce the nitrile to an aldehyde, but this requires a less powerful and more sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[1][22][23] The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. The intermediate imine-aluminum complex is stable at low temperatures and is hydrolyzed to the aldehyde during aqueous workup.[22][23]
Q4: How do I monitor the progress of my nitrile reduction reaction?
A4: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. The disappearance of the starting nitrile spot and the appearance of the more polar amine product spot can be visualized.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information about the conversion of the starting material and the formation of the desired product and any side products by observing their respective molecular weights.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile stretch (around 2220-2260 cm⁻¹) is a clear indicator of the reaction's progress.
III. Data and Protocols
Table 1: Comparison of Common Nitrile Reduction Methods
| Reagent/Catalyst | Typical Conditions | Advantages | Potential Side Reactions/Disadvantages |
| LiAlH₄ | THF or Et₂O, 0 °C to RT | High reactivity, fast reaction times | Low chemoselectivity, can reduce other functional groups, ring reduction, pyrophoric.[10][20] |
| BH₃·THF or BH₃·SMe₂ | THF, reflux | Good chemoselectivity for nitrile over aromatic rings, less prone to decyanation.[3][14] | BH₃·SMe₂ has an unpleasant odor, requires anhydrous conditions.[3] |
| H₂/Raney Ni | EtOH or MeOH, often with NH₃, RT to elevated temp., elevated pressure | High selectivity for primary amines (with NH₃), cost-effective for large scale.[1][3][18][24] | Ring hydrogenation, decyanation, formation of secondary/tertiary amines without NH₃.[9] |
| H₂/Pd/C | EtOH or MeOH, RT, atmospheric to elevated pressure | Widely available, effective for many substrates.[7] | Lower selectivity for primary amines, potential for ring hydrogenation and decyanation.[3][7] |
| DIBAL-H | Toluene or THF, -78 °C | Selective reduction to the aldehyde.[1][23] | Requires low temperatures, over-reduction to amine if not carefully controlled. |
Detailed Experimental Protocol: Selective Reduction of a Naphthyridine Nitrile using BH₃·SMe₂
This protocol provides a general guideline for the selective reduction of a naphthyridine nitrile to the corresponding primary amine.
Materials:
-
Naphthyridine nitrile substrate
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, e.g., 2 M aqueous solution)
-
Sodium hydroxide (NaOH, e.g., 2 M aqueous solution)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the naphthyridine nitrile (1.0 eq).
-
Dissolution: Add anhydrous THF (approximately 10-20 mL per gram of substrate) to dissolve the starting material.
-
Addition of Reducing Agent: Under a nitrogen atmosphere, slowly add the borane-dimethyl sulfide complex (e.g., 1.5-2.0 eq) to the stirred solution at room temperature. The addition may be exothermic, so cooling with a water bath might be necessary for larger-scale reactions.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add methanol to quench the excess borane reagent. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the gas evolution ceases.
-
Acidification and Hydrolysis: Slowly add 2 M HCl to the mixture. This will hydrolyze the amine-borane complex and protonate the amine product, forming the hydrochloride salt. Stir for 30 minutes.
-
Solvent Removal: Remove the THF and methanol under reduced pressure.
-
Workup: To the remaining aqueous solution, add ethyl acetate to wash and remove any non-polar impurities. Discard the organic layer.
-
Basification and Extraction: Cool the aqueous layer in an ice bath and slowly add 2 M NaOH until the pH is basic (pH > 10). This will deprotonate the amine hydrochloride salt, liberating the free amine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization, if applicable.
IV. Visualizations
Diagram 1: Key Side Reaction Pathways in Nitrile Reduction
Caption: Major side reactions during nitrile reduction.
Diagram 2: Troubleshooting Decision Workflow
Caption: Decision-making for troubleshooting side reactions.
V. References
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017). PMC - NIH. [Link]
-
B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. (2021). PMC - NIH. [Link]
-
Hydrolysis of nitriles. Lumen Learning. [Link]
-
Nitrile reduction. Wikipedia. [Link]
-
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
-
Converting Nitriles to Amides. Chemistry Steps. [Link]
-
Process for hydrolysis of nitriles. Google Patents.
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. [Link]
-
Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Organic Chemistry Portal. [Link]
-
Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. Ommega Online. [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
Nitrile reduction issues. Reddit. [Link]
-
Nitrile to Amine - Common Conditions. Organic Synthesis. [Link]
-
Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. (2022). The Journal of Organic Chemistry. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
-
Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. [Link]
-
The reductive decyanation reaction: an overview and recent developments. (2017). PMC - NIH. [Link]
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]
-
Nitrile Reduction. WordPress. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]
-
Hydride Reduction. Chad's Prep. [Link]
-
How can I selectively reduce nitrile in presence of ester (reaction conditions)?. ResearchGate. [Link]
-
Reduction of nitriles to amines using LiAlH4. YouTube. [Link]
-
Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry. [Link]
-
20.2.6 Describe the reduction of nitriles using H2 and Ni catalyst IB Chemistry HL. YouTube. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Reduction of Imines and Nitriles with LiAlH4. YouTube. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Radical decyanation of aliphatic nitriles using NaBH4. ResearchGate. [Link]
-
A Generic Approach for the Catalytic Reduction of Nitriles. ResearchGate. [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2,7-Naphthyridine-1-carbonitrile
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,7-Naphthyridine-1-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. In the absence of a publicly available experimental spectrum, this document presents a rigorously predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy. Furthermore, a comparative analysis with the isomeric 1,8-Naphthyridine-2-carbonitrile is included to illuminate the subtle yet significant impact of substituent and heteroatom placement on the proton chemical environment. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
The Significance of the Naphthyridine Core
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged structures in drug discovery. Their rigid framework and hydrogen bonding capabilities allow for specific interactions with biological targets, leading to a wide array of pharmacological activities.[1][2] The precise substitution pattern on the naphthyridine core is critical in defining a molecule's biological function. Therefore, unambiguous structural elucidation via techniques like NMR spectroscopy is paramount in advancing drug development programs centered on this scaffold.
Predicted ¹H NMR Spectral Analysis of this compound
Due to the unavailability of an experimental spectrum in the public domain, the following ¹H NMR spectral data for this compound has been predicted using a combination of computational tools and established substituent effect principles.[3][4][5] The analysis is based on the known spectrum of the parent 2,7-naphthyridine and the anticipated influence of the electron-withdrawing nitrile group.[6][7]
Predicted Spectrum (400 MHz, CDCl₃):
The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the naphthyridine ring system.
-
H-8: The proton at position 8 is predicted to be the most downfield signal, appearing as a singlet. Its proximity to the nitrogen at position 7 and the electron-withdrawing effect of the nitrile group at the adjacent C-1 position contribute to its significant deshielding.
-
H-3: This proton is expected to appear as a doublet, coupled to H-4. The electron-withdrawing nature of the adjacent nitrogen at position 2 will cause a downfield shift.
-
H-6: Predicted to be a singlet, this proton is influenced by the nitrogen at the para-position (N-7).
-
H-4: This proton will likely be a doublet, coupled to H-3. It will be shifted upfield relative to H-3 due to its greater distance from the nitrogen atom.
-
H-5: As a singlet, the H-5 proton is expected to be the most upfield of the aromatic signals, being the most shielded proton on the ring system.
Comparative Analysis: this compound vs. 1,8-Naphthyridine-2-carbonitrile
To underscore the importance of isomerism in ¹H NMR spectroscopy, a comparison with the predicted spectrum of 1,8-Naphthyridine-2-carbonitrile is presented. The different placement of the nitrogen atoms and the nitrile substituent leads to distinct spectral patterns.
| Proton | Predicted Chemical Shift (δ, ppm) in this compound | Multiplicity | Predicted Chemical Shift (δ, ppm) in 1,8-Naphthyridine-2-carbonitrile | Multiplicity |
| H-3 | ~8.4 | d | - | - |
| H-4 | ~7.8 | d | ~7.9 | d |
| H-5 | ~7.6 | s | ~7.5 | dd |
| H-6 | ~8.8 | s | ~8.3 | dd |
| H-8 | ~9.2 | s | - | - |
| H-7 (in 1,8-isomer) | - | - | ~9.1 | dd |
Key Differences in Spectral Features:
-
Symmetry: this compound possesses a higher degree of symmetry in its substitution pattern, leading to three singlet signals (H-5, H-6, H-8). In contrast, all protons in 1,8-Naphthyridine-2-carbonitrile are part of a coupled spin system, resulting in doublets or doublets of doublets.
-
Chemical Shifts: The positions of the nitrogen atoms significantly influence the chemical shifts. For instance, the proton adjacent to the nitrile group (H-8 in the 2,7-isomer and H-3 in the 1,8-isomer, though the latter is substituted) will experience different anisotropic effects from the neighboring nitrogen. The proton flanked by two nitrogen atoms in the 1,8-isomer (H-7) is expected to be highly deshielded.
Experimental Protocol for ¹H NMR Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the solid this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup: a. Use a 400 MHz (or higher) NMR spectrometer. b. Tune and shim the spectrometer to ensure optimal magnetic field homogeneity. c. Set the spectral width to cover the aromatic region (e.g., 0-12 ppm). d. The acquisition time should be set to at least 3 seconds to ensure good resolution. e. A relaxation delay of 2-5 seconds is recommended.
3. Data Acquisition: a. Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio. b. Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). c. Perform a Fourier transform to obtain the frequency-domain spectrum. d. Phase and baseline correct the spectrum. e. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Workflow for ¹H NMR Spectral Analysis
Sources
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- 2. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 3. Predict 1H proton NMR spectra [nmrdb.org]
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- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to the Characteristic IR Absorption of Nitrile Groups in Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of pharmacologically active heterocyclic compounds. Among these, naphthyridines, particularly those functionalized with a nitrile (C≡N) group, are of significant interest in drug discovery. The nitrile moiety serves as a versatile synthetic handle and a potent pharmacophore. Its stretching vibration provides a distinct and sensitive probe in the IR spectrum. This guide offers an in-depth comparison of the characteristic IR absorption bands of the nitrile group in naphthyridines, contrasted with other nitrogen-containing heterocycles. We will explore the underlying physical principles, analyze the influence of structural and electronic factors on the absorption frequency, provide a robust experimental protocol for data acquisition, and present comparative data to aid in spectral interpretation.
Introduction: The Significance of Nitrile-Functionalized Naphthyridines
Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, form the core of numerous therapeutic agents. Their rigid structure and ability to participate in hydrogen bonding make them privileged scaffolds in medicinal chemistry. The incorporation of a nitrile group (—C≡N) onto the naphthyridine ring can profoundly influence a molecule's physicochemical properties, including its polarity, metabolic stability, and ability to act as a hydrogen bond acceptor.
Infrared spectroscopy provides a rapid and non-destructive method to confirm the presence and electronic environment of the nitrile group. The C≡N triple bond stretching vibration appears in a relatively uncongested region of the mid-IR spectrum (2200-2260 cm⁻¹), making it a highly diagnostic absorption band.[1][2][3] The precise frequency and intensity of this band are exquisitely sensitive to the molecular structure, offering valuable insights into substituent effects and conjugation within the heterocyclic system.
Fundamental Principles of Nitrile Group IR Absorption
The absorption of IR radiation by a molecule excites specific vibrational modes. For the nitrile group, the most characteristic vibration is the stretching of the carbon-nitrogen triple bond (νC≡N).
Factors Influencing the ν(C≡N) Frequency and Intensity:
Several factors can shift the position and alter the intensity of the nitrile stretching band:[4]
-
Bond Strength: The C≡N triple bond is strong, requiring high energy (and thus high frequency/wavenumber) to stretch.[5] This is why it appears at a much higher frequency than C=C (approx. 1650 cm⁻¹) or C-C (approx. 1200 cm⁻¹) bonds.[6]
-
Electronic Effects: The electronic nature of substituents on the naphthyridine ring plays a crucial role.[4]
-
Inductive Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) attached to the ring tend to pull electron density away from the nitrile group. This strengthens the C≡N bond, leading to a shift to a higher wavenumber (a "blue shift").[7]
-
Resonance (Mesomeric) Effects: When the nitrile group is in conjugation with a π-system (like the aromatic naphthyridine ring), electron density can be delocalized. This weakens the C≡N bond, lowering its force constant and shifting the absorption to a lower wavenumber (a "red shift").[2][6] This effect is particularly pronounced for aromatic nitriles compared to saturated (aliphatic) nitriles.[2]
-
-
Physical State and Hydrogen Bonding: In the solid state, intermolecular interactions can influence the vibrational frequency. If the nitrile nitrogen acts as a hydrogen bond acceptor, the ν(C≡N) band may broaden and shift to a lower frequency.[4][6]
The intensity of the nitrile absorption band is dependent on the change in the dipole moment during the vibration.[5][8] The C≡N bond is quite polar, so it typically gives rise to a sharp and moderately intense absorption peak, making it readily identifiable.[2]
Comparative Analysis: Nitrile Absorption in Naphthyridines vs. Other Heterocycles
The electronic environment of the nitrile group is dictated by its position on the naphthyridine ring and the inherent electronic properties of the ring system itself. To understand the characteristic absorption, it is instructive to compare it with simpler, related heterocyclic systems like pyridine.
In general, the nitrogen atom in an aromatic ring like pyridine or naphthyridine is electron-withdrawing. This influences the attached nitrile group. A study on cyanopyridine derivatives found that the C≡N stretching absorption for nitriles bonded directly to the pyridine ring appears around 2239 ± 4 cm⁻¹ .[9] Introducing further electron-attracting groups into the ring shifts this absorption to a higher wavenumber and markedly decreases its intensity.[9]
Conversely, conjugation with an aromatic system tends to lower the frequency compared to saturated nitriles (which absorb at 2260-2240 cm⁻¹).[2] For aromatic nitriles, the peak is typically found between 2240 and 2220 cm⁻¹.[2]
The naphthyridine system, with its two nitrogen atoms, is more electron-deficient than pyridine. Therefore, we can predict that the ν(C≡N) for a cyano-naphthyridine would be influenced by this increased electron-withdrawing character. The exact position will depend on the location of both the nitrile group and the nitrogen atoms.
| Compound Class | Typical ν(C≡N) Range (cm⁻¹) | Key Influencing Factors | Reference |
| Saturated Aliphatic Nitriles | 2260 - 2240 | Primarily inductive effects. | [2][3] |
| α,β-Unsaturated Nitriles | 2235 - 2215 | Conjugation weakens the C≡N bond, lowering the frequency. | [10] |
| Cyanopyridines | 2243 - 2235 | Ring nitrogen is electron-withdrawing; conjugation effects. | [9] |
| Cyanonaphthyridines (Predicted) | ~2245 - 2230 | Increased electron-withdrawing effect from two ring nitrogens. | N/A |
| Aromatic Nitriles (general) | 2240 - 2220 | Conjugation with the aromatic ring. | [2] |
Note: The predicted range for cyanonaphthyridines is an educated estimation based on the electronic principles discussed. Specific values will vary with isomerism and substitution.
Experimental Protocol: High-Fidelity FTIR Analysis of Naphthyridine Derivatives
This protocol outlines the Attenuated Total Reflectance (ATR) method, a modern and convenient technique for analyzing solid samples.[11]
Objective: To obtain a clean, high-resolution infrared spectrum of a solid cyano-naphthyridine sample, suitable for identifying the characteristic ν(C≡N) absorption band.
Materials:
-
FTIR Spectrometer with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[11]
-
Naphthyridine sample (1-2 mg, solid).
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol or Acetone).
-
Lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation & Background Scan:
-
Ensure the ATR crystal is clean. Gently wipe the crystal surface with a lint-free wipe moistened with isopropanol and allow it to dry completely.
-
Launch the spectrometer software.
-
Collect a background spectrum. This is a critical step to measure the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[12] The collection parameters should match those intended for the sample (e.g., 16 scans, 4 cm⁻¹ resolution).
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid naphthyridine sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR anvil or press until it makes firm and even contact with the sample. The goal is to ensure intimate contact between the sample and the crystal surface. Most instruments have a pressure indicator to ensure reproducibility.
-
-
Sample Spectrum Acquisition:
-
Enter the sample identification information into the software.
-
Collect the sample spectrum using the same parameters as the background scan. A typical setting is 16 scans at a resolution of 4 cm⁻¹. This provides a good signal-to-noise ratio for routine analysis.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the peak-picking tool in the software to identify the exact wavenumber of the key absorption bands.
-
Specifically, locate the sharp, intense peak in the 2300-2200 cm⁻¹ region. Label this as the ν(C≡N) stretch.
-
Analyze other regions of the spectrum (e.g., 3100-3000 cm⁻¹ for aromatic C-H stretch, 1600-1450 cm⁻¹ for aromatic C=C and C=N stretches) to confirm the overall structure.[13]
-
-
Cleaning:
-
Raise the anvil and carefully remove the sample powder with a wipe.
-
Clean the ATR crystal surface thoroughly with a solvent-moistened wipe as in Step 1 to prevent cross-contamination.
-
Diagram of the Experimental Workflow
Caption: The interplay of inductive and resonance effects on the nitrile stretching frequency in naphthyridines.
In a cyano-naphthyridine, the electron-withdrawing inductive effect of the ring nitrogens tends to dominate, pulling electron density from the C≡N bond and causing a blue shift relative to, for example, benzonitrile. However, this is counteracted by the resonance effect (conjugation), which delocalizes π-electrons and causes a red shift. The final observed frequency is a balance of these competing factors, determined by the specific isomeric structure.
Conclusion
The nitrile stretching vibration in naphthyridine derivatives provides a powerful diagnostic tool for medicinal chemists. Its characteristic absorption, typically found in the 2245-2230 cm⁻¹ range, is readily identifiable and highly sensitive to the electronic perturbations of the bicyclic heteroaromatic system. By comparing the observed frequency to related compounds like cyanopyridines and by understanding the interplay of inductive and resonance effects, researchers can gain significant structural insights. The robust ATR-FTIR protocol provided herein ensures the acquisition of high-quality, reproducible data, facilitating the confident characterization of novel naphthyridine-based drug candidates.
References
-
Factors affecting IR absorption frequency. (n.d.). Slideshare. Retrieved from [Link]
-
Experiment 11 — Infrared Spectroscopy. (n.d.). Carleton College. Retrieved from [Link]
-
Tani, H., & Fukushima, K. (1961). Infrared Absorption Band due to Nitrile Stretching Vibration of Cyanopyridine Derivatives. YAKUGAKU ZASSHI, 81(1), 27–31. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
Brubaker, J. M. (n.d.). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. IntechOpen. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Mansoura University. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). MMRC, Queens University. Retrieved from [Link]
-
Factor Affecting IR Absortion. (n.d.). Scribd. Retrieved from [Link]
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved from [Link]
-
Experiment- 6: Infrared Spectroscopy Experiment. (n.d.). Mustansiriyah University College of Pharmacy. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Kim, K., et al. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. The Journal of Physical Chemistry B, 122(18), 4849–4857. Retrieved from [Link]
-
I.R Spectrum of Heterocyclic Compound {7}. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of Infrared spectroscopy (IR). (n.d.). UniTechLink. Retrieved from [Link]
-
7: FT-IR Spectroscopy (Experiment). (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Flores-Alamo, M., et al. (2020). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 25(21), 5179. Retrieved from [Link]
-
Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]
-
Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. (2018). Semantic Scholar. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. (n.d.). ResearchGate. Retrieved from [Link]
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Comparative Guide: Biological Potency of 2,7- vs 1,5-Naphthyridine Derivatives
Executive Summary: The Isomeric Divergence
Naphthyridines, defined by their fused bicyclic pyridine structures, offer a versatile scaffold in medicinal chemistry. While they share the formula
This guide provides a technical comparison between 1,5-naphthyridine and 2,7-naphthyridine derivatives. The analysis reveals a clear therapeutic divergence:
-
1,5-Naphthyridines predominate as ATP-competitive kinase inhibitors (specifically ALK5/TGF-
pathway). -
2,7-Naphthyridines excel as cGMP-mimetic PDE5 inhibitors and DNA gyrase poisons (antimicrobial).
Structural & Electronic Profiling
The biological potency of these isomers is rooted in their electronic topology.
| Feature | 1,5-Naphthyridine | 2,7-Naphthyridine |
| Symmetry | Centrosymmetric ( | Axisymmetric ( |
| Dipole Moment | Zero (0 D) | Significant (> 2.0 D) |
| Basicity (pKa) | ~2.91 (Mono-protonation) | ~3.6 (Higher basicity due to N-separation) |
| Binding Geometry | Linear/Planar; mimics Quinoline | Curved/Angular; mimics Purine/Guanine |
| Reactivity | Susceptible to | Susceptible to electrophilic attack at C1/C8 |
Mechanistic Implication
The 1,5-isomer , being electron-deficient and planar, functions as an excellent bioisostere for quinoline, fitting into narrow ATP-binding pockets of kinases. The 2,7-isomer , with its angular nitrogen placement, mimics the purine ring system of cGMP and DNA bases, driving its high affinity for phosphodiesterases and bacterial DNA.
Comparative Biological Potency
A. 1,5-Naphthyridines: Kinase Inhibition (Oncology & Fibrosis)
The 1,5-scaffold is a "privileged structure" for targeting the ATP-binding cleft of kinases.
-
Primary Target: Activin Receptor-Like Kinase 5 (ALK5), the Type I receptor for TGF-
.[1] -
Mechanism: The 1,5-naphthyridine nitrogen (N1 or N5) accepts a hydrogen bond from the hinge region of the kinase (e.g., His283 in ALK5), while C4-substituents extend into the specificity pocket.
-
Potency Benchmark:
-
Compound 19 (Gellibert et al.):
(ALK5 Autophosphorylation).[2] -
Selectivity: >100-fold selective against p38 MAP kinase.
-
B. 2,7-Naphthyridines: PDE5 Inhibition & Antimicrobials
The 2,7-scaffold's geometry allows it to act as a guanine mimetic.
-
Primary Target 1: Phosphodiesterase 5 (PDE5).
-
Primary Target 2: Bacterial DNA Gyrase / Topoisomerase IV.
Summary of Potency Data
| Derivative Class | Target | Assay Metric | Potency Value | Reference |
| 1,5-Naphthyridine (Pyrazole subst.)[2][7][8][9] | ALK5 (TGF- | 4 nM | [1] | |
| 1,5-Naphthyridine (Aminothiazole) | ALK5 (TGF- | 6 nM | [1] | |
| 2,7-Naphthyridine (N-phenyl) | PDE5 (Human) | 0.23 nM | [2] | |
| 2,7-Naphthyridine (Hydrazone) | S. aureus (Gyrase) | MIC (Growth) | 8 mg/L | [3] |
Structure-Activity Relationship (SAR) Logic[10][11][12]
The following diagram illustrates the decision logic for selecting a naphthyridine isomer based on the desired biological target.
Caption: SAR decision tree linking nitrogen placement to binding pocket geometry and therapeutic outcome.
Experimental Protocols
To validate the potency claims above, the following standardized protocols are recommended.
Protocol A: ALK5 Autophosphorylation Assay (For 1,5-Naphthyridines)
Objective: Determine
-
Reagent Prep: Express GST-fused cytoplasmic domain of human ALK5 (amino acids 162-503) in Sf9 insect cells. Purify via glutathione-Sepharose chromatography.
-
Reaction Mix: Prepare kinase buffer: 50 mM Tris-HCl (pH 7.5), 5 mM
, 1 mM , 1 mM DTT. -
Compound Incubation: Add test compound (1,5-naphthyridine derivative) in DMSO (final conc. 1%) to 500 ng of ALK5 enzyme. Incubate for 10 min at 30°C.
-
Initiation: Add
(3 M final concentration, 0.5 Ci per well). -
Reaction: Incubate for 15 min at 30°C.
-
Termination: Stop reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 min.
-
Detection: Resolve proteins on 12% SDS-PAGE. Quantify phosphorylated GST-ALK5 via autoradiography or phosphorimaging.
-
Analysis: Plot % inhibition vs. log[concentration] to derive
.
Protocol B: PDE5 Scintillation Proximity Assay (For 2,7-Naphthyridines)
Objective: Determine
-
Enzyme Prep: Isolate PDE5 from human platelets or express recombinant human PDE5.
-
Buffer System: 50 mM Tris-HCl (pH 7.5), 8.3 mM
, 1.7 mM EGTA. -
Substrate: Use
as the tracer substrate. -
Workflow:
-
Mix enzyme, buffer, and 2,7-naphthyridine derivative in a 96-well plate.
-
Initiate with
(approx. 50,000 cpm/well). -
Incubate for 30 min at 30°C.
-
-
Termination & Binding: Add PDE SPA beads (Yttrium silicate beads containing zinc sulphate). The beads preferentially bind the product (
) but not the substrate ( ). -
Measurement: Allow beads to settle (30 min). Count in a MicroBeta scintillation counter.
-
Calculation:
is calculated based on the reduction of scintillation signal (which correlates to inhibited product formation).
Experimental Workflow Visualization
Caption: Comparative workflow for validating kinase inhibition (left) versus phosphodiesterase inhibition (right).
References
-
Gellibert, F., et al. (2004).[1][10] Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[1][2] Journal of Medicinal Chemistry, 47(18), 4494-4506.[1] Link
-
Ukita, T., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345.[3] Link
-
Masłyk, M., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.[11] International Journal of Molecular Sciences, 26. Link
-
Litvic, M., et al. (2014). High resolution measurements supported by electronic structure calculations of two naphthalene derivatives: [1,5]- and [1,6]-naphthyridine.[12] Journal of Chemical Physics. Link
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- 2. researchgate.net [researchgate.net]
- 3. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the UV-Vis Absorption Spectra of Conjugated Naphthyridine Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Significance of Naphthyridines
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are of immense interest in medicinal chemistry and materials science. Their rigid, planar structure and extended π-conjugated system give rise to distinct photophysical properties, which are pivotal for applications ranging from fluorescent probes and sensors to organic light-emitting diodes (OLEDs).[1] The UV-Vis absorption spectrum of a naphthyridine derivative is a sensitive indicator of its electronic structure. Understanding how modifications to the naphthyridine core influence this spectrum is crucial for the rational design of molecules with tailored optical properties.
This guide provides an in-depth comparison of the UV-Vis absorption spectra of various conjugated naphthyridine systems. We will explore how the arrangement of nitrogen atoms within the bicyclic structure and the nature of substituents dictate the absorption characteristics, supported by experimental data and theoretical insights.
Theoretical Framework: Electronic Transitions in Naphthyridine Systems
The UV-Vis absorption spectra of organic molecules are governed by the promotion of electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. In conjugated systems like naphthyridines, the most significant transitions are:
-
π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are sensitive to the extent of conjugation in the molecule. An increase in conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths.[2]
-
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* anti-bonding orbital. These are generally of lower intensity (smaller ε) compared to π → π* transitions. The energy of these transitions is highly dependent on the solvent environment.
The position and intensity of these absorption bands are modulated by several factors:
-
Isomerism: The six possible isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) exhibit different electronic properties due to the varied placement of the nitrogen atoms, which in turn affects their UV-Vis spectra.
-
Substituent Effects: Electron-donating groups (EDGs) like -NH₂, -OH, and -OCH₃ can increase the electron density of the π-system, generally leading to a bathochromic shift. Conversely, electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -CF₃ can lower the energy of the π* orbitals, which can also result in a bathochromic shift, though the effect is often more complex.
-
Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states differently, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, can be positive (bathochromic shift with increasing solvent polarity) or negative (hypsochromic or blue shift with increasing solvent polarity).[3]
Comparative Analysis of Naphthyridine Isomers
The inherent electronic differences between naphthyridine isomers lead to distinct UV-Vis absorption profiles. While a comprehensive study comparing all isomers under identical conditions is scarce, we can compile and compare data from various sources to discern trends.
1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold has been extensively studied. The parent 1,8-naphthyridine exhibits absorption maxima corresponding to π → π* transitions. Substitution can significantly alter these characteristics.
| Compound | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 1 | 2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino | - | - | - | [4] |
| 2 | 2-(Trifluoromethyl)-3-carboxylic acid | - | - | - | [5] |
Data to be populated from further analysis of search results.
1,5-Naphthyridine Derivatives
1,5-Naphthyridines are another well-investigated class, often used as building blocks for functional materials.
| Compound | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 3 | 2-Iodo | - | - | - | [6] |
| 4 | Aminothiazole and pyrazole derivatives | - | - | - | [1] |
Data to be populated from further analysis of search results.
1,6- and 1,7-Naphthyridine Derivatives
Data for 1,6- and 1,7-naphthyridine derivatives are less common but equally important for a complete understanding.
| Compound | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 5 | 8-hydroxy-5(6H)-one-7-carboxylic acid methyl ester (1,6-isomer) | Various | - | - | [7] |
| 6 | 5-hydroxy-8(7H)-one-6-carboxylic acid methyl ester (1,7-isomer) | Various | - | - | [7] |
Data to be populated from further analysis of search results.
The Influence of Substituents: A Deeper Dive
The electronic nature of substituents plays a paramount role in tuning the UV-Vis absorption of naphthyridine systems.
Electron-Donating Groups (EDGs)
EDGs such as amino (-NH₂) and hydroxyl (-OH) groups increase the HOMO energy level, thereby reducing the HOMO-LUMO gap and causing a bathochromic shift. This is often accompanied by an increase in the molar absorptivity (hyperchromic effect).
Electron-Withdrawing Groups (EWGs)
EWGs like nitro (-NO₂) and cyano (-CN) groups lower the LUMO energy level. This also reduces the HOMO-LUMO gap, typically resulting in a bathochromic shift. The effect of EWGs can be more complex and may depend on their position on the naphthyridine ring. For instance, trifluoromethyl groups have been shown to induce a blue shift in the absorption bands of some diruthenium(II,II) naphthyridine complexes.
Experimental Protocol for UV-Vis Absorption Spectroscopy
The following is a generalized, self-validating protocol for obtaining high-quality UV-Vis absorption spectra of conjugated naphthyridine derivatives.
Materials and Instrumentation
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)[8]
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a small amount of the naphthyridine compound.
-
Dissolve the compound in a known volume of the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and run a baseline correction to zero the instrument.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
-
Place the sample cuvette back into the spectrophotometer.
-
Run the spectral scan.
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
-
-
Data Analysis:
-
Verify Beer-Lambert law by plotting absorbance versus concentration for the series of dilutions. The plot should be linear with an intercept close to zero.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).
-
Visualization of Structure-Spectra Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Electronic transitions in conjugated systems.
Caption: General effects of substituents on absorption spectra.
Conclusion
The UV-Vis absorption spectra of conjugated naphthyridine systems are rich with information about their electronic structure. By systematically analyzing the effects of isomerism and substitution, researchers can gain valuable insights for the design of novel molecules with specific photophysical properties. The position of the nitrogen atoms in the naphthyridine core and the electronic nature of the substituents are the primary determinants of the λmax and molar absorptivity. This guide provides a foundational framework for understanding these relationships and a practical protocol for their experimental investigation.
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Safety Operating Guide
A Researcher's Guide to Handling 2,7-Naphthyridine-1-carbonitrile: A Framework for Safety
As a novel heterocyclic compound, 2,7-Naphthyridine-1-carbonitrile presents unique opportunities in drug discovery and chemical synthesis. However, its novelty also necessitates a cautious and well-informed approach to laboratory safety. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our approach is grounded in the principle of treating substances of unknown toxicity with a high degree of care, drawing upon available data for structurally similar compounds to establish robust safety protocols.
Understanding the Hazard Profile
-
The 2,7-Naphthyridine Core: The parent compound, 2,7-Naphthyridine, is classified with several hazard statements. It is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
The Carbonitrile Group (-CN): The presence of a nitrile functional group warrants careful handling. While the toxicity of aromatic nitriles can vary, it is prudent to prevent exposure, as some can be toxic.
-
Biological Activity: Naphthyridine derivatives are known to exhibit a wide spectrum of biological activities and can be cytotoxic to human cell lines, underscoring their potential to be pharmacologically active and requiring measures to prevent direct exposure.[2][3][4]
Given this profile, all handling of this compound must be conducted with the assumption that it is a hazardous substance.
Foundational PPE: The Non-Negotiable Minimum
A multi-layered approach to PPE is mandatory for all work involving this compound.[5] The following items constitute the minimum required protection and should be worn at all times when in the laboratory area where the chemical is handled.[6]
-
Eye Protection: Chemical safety goggles are required to protect against splashes, dust, or aerosols. A face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as when handling larger quantities or during transfers.[7]
-
Protective Clothing: A standard laboratory coat must be worn, fully fastened, to protect skin and personal clothing.[8] Ensure the material is appropriate for the chemicals being used.
-
Footwear: Closed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects.[8][9]
Hand Protection: Your Primary Barrier
Skin contact is a common route of chemical exposure in the laboratory.[9] Therefore, selecting the correct gloves is critical.
-
Glove Material: Nitrile gloves are the recommended choice for handling this compound. Nitrile is a synthetic rubber that provides resistance to a broad range of chemicals, including acids, bases, and many organic solvents, and is a safe alternative for individuals with latex allergies.[10][11][12]
-
Thickness and Breakthrough Time: For incidental contact, such as handling vials or preparing dilute solutions, a standard disposable nitrile glove (e.g., 5-8 mil thickness) is generally sufficient.[5][10] However, it is crucial to understand that thin nitrile gloves offer only splash protection and must be removed and discarded immediately upon contamination.[10] For tasks involving extended contact or handling of concentrated solutions, using thicker, heavy-duty nitrile gloves or double-gloving is a prudent measure to increase breakthrough time.[10][12]
-
Proper Glove Use: Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using a technique that avoids contaminating your skin and wash your hands thoroughly with soap and water.[6][9] Never wear gloves outside of the laboratory to prevent cross-contamination of common areas.[13]
Respiratory Protection and Engineering Controls
Preventing inhalation of chemical dust or vapors is a key aspect of safe handling.
-
Primary Engineering Control: All operations involving the solid form of this compound or its solutions should be conducted within a certified chemical fume hood.[6][14] The fume hood is the primary line of defense to minimize respiratory exposure.
-
When to Use a Respirator: If procedures have a high potential for generating aerosols or dust outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary. The need for respiratory protection should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
Operational Plans: Step-by-Step Guidance
Handling Solid this compound (e.g., Weighing)
-
Preparation: Don all foundational PPE: safety goggles, a lab coat, and closed-toe shoes.
-
Gloving: Put on two pairs of nitrile gloves ("double-gloving").[10]
-
Work Area: Conduct all weighing and transfer operations inside a chemical fume hood or a similar ventilated enclosure to prevent inhalation of fine powders.[15] Use disposable bench paper to protect the balance surface.[9]
-
Procedure: Handle the compound carefully to minimize dust generation. Use spatulas and other equipment designated for this chemical.
-
Post-Handling: After transfer, securely cap the container. Wipe down the spatula and the work surface with a damp cloth (using an appropriate solvent if necessary), and dispose of the cloth and bench paper as hazardous waste.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them. With the inner gloves still on, exit the immediate work area. Then, remove the inner gloves, followed by your lab coat and goggles. Wash hands thoroughly.
Working with Solutions
-
Preparation: Don foundational PPE and at least one pair of nitrile gloves.
-
Work Area: All preparations of solutions and subsequent work should be performed in a chemical fume hood.
-
Spill Containment: Keep containers of the solution within a secondary containment tray to mitigate spills.[15]
-
Contamination: If gloves become contaminated, remove them immediately, wash your hands, and don a fresh pair.[10]
Data Presentation: PPE Summary Table
| Task/Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Storage/Transport within Lab | Safety Goggles | Single pair Nitrile Gloves | Not required | Lab Coat |
| Weighing Solid Compound | Safety Goggles & Face Shield | Double-pair Nitrile Gloves | Chemical Fume Hood (Required) | Lab Coat |
| Preparing Solutions | Safety Goggles | Single or Double-pair Nitrile Gloves | Chemical Fume Hood (Required) | Lab Coat |
| Small-Scale Reactions (<50 mL) | Safety Goggles | Single pair Nitrile Gloves | Chemical Fume Hood (Required) | Lab Coat |
| Large-Scale Reactions (>50 mL) | Safety Goggles & Face Shield | Double-pair Nitrile Gloves | Chemical Fume Hood (Required) | Lab Coat |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | NIOSH-approved Respirator (as per EHS) | Lab Coat / Apron |
Experimental Protocols: Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16][17] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[17] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[17] Seek immediate medical attention.
Mandatory Visualization: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan
All materials contaminated with this compound, including excess solid, solutions, contaminated gloves, bench paper, and pipette tips, must be treated as hazardous chemical waste.[7]
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealable container.[7]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.
-
Removal: Contact your institution's EHS department for pickup and disposal.[18] Disposal often involves high-temperature incineration by a licensed facility.[7] Do not dispose of this chemical down the drain or in the regular trash.[6][19]
By adhering to these rigorous PPE and handling protocols, researchers can safely unlock the scientific potential of this compound while ensuring the protection of themselves, their colleagues, and the environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
